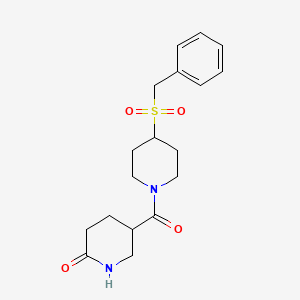

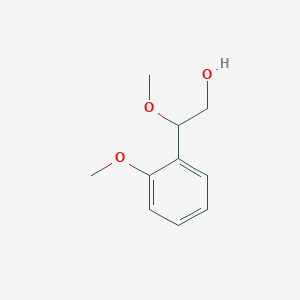

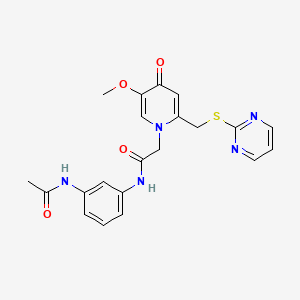

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Novel Anti-arthritic Agents

A series of 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives, closely related to the chemical structure of interest, were synthesized and showed potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as on the production of interleukin-1 in vitro. These compounds demonstrated effectiveness in animal arthritic models without ulcerogenic activities, highlighting their potential as novel anti-arthritic agents. The development of one such compound, S-2474, as an antiarthritic drug candidate, underscores the therapeutic potential of these chemical structures in treating inflammatory conditions (Inagaki et al., 2000).

Peptide Synthesis Applications

The reaction of N-alkoxycarbonylamino acids with carbodiimides, leading to the formation of oxazolones and oxazolidinediones, illustrates the utility of structures similar to (S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide in peptide synthesis. This process facilitates the synthesis of peptides, demonstrating the chemical's relevance in constructing complex biological molecules (Benoiton et al., 1981).

Masked Dipoles in Cycloaddition Reactions

Silylmethyl-substituted aziridine and azetidine compounds, which share structural motifs with the chemical of interest, have been utilized as masked 1,3- and 1,4-dipoles in formal cycloaddition reactions. These reactions produce imidazoline, oxazolidine, and tetrahydropyrimidine products, highlighting the utility of these structures in synthesizing heterocyclic compounds (Yadav & Sriramurthy, 2005).

Antibacterial Agent Synthesis

Thiazolidine derivatives, structurally related to the compound of interest, have been synthesized and screened for their antibacterial activities against various bacterial strains. Some of these derivatives exhibited potent antibacterial activities, particularly against Pseudomonas aeruginosa, suggesting the potential of such structures in developing new antibacterial agents (Song et al., 2009).

HIV-1 Protease Inhibitors

Analogues of TSAO-T, containing 1,2,3-triazole and oxathiole dioxide structures similar to the compound of interest, have been synthesized and evaluated as inhibitors of HIV-1-induced cytopathicity. These analogues demonstrated potent anti-HIV-1 activity, showcasing the potential of such chemical structures in antiviral drug development (Álvarez et al., 1994).

properties

IUPAC Name |

tert-butyl (4S)-4-ethyl-2,2-dioxooxathiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-5-7-6-14-16(12,13)10(7)8(11)15-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMWNSRIFDGQIH-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

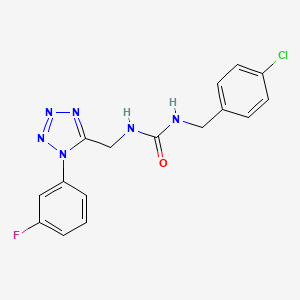

![N-(3-methylbutyl)-5-[1-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2877987.png)

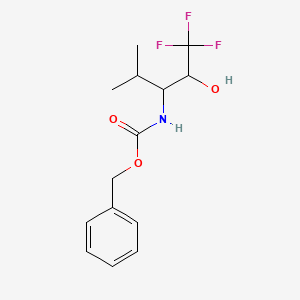

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

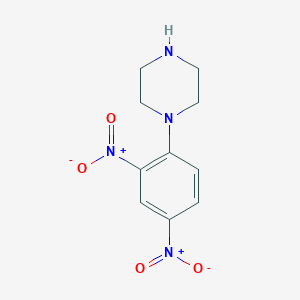

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)